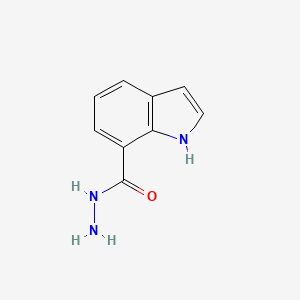

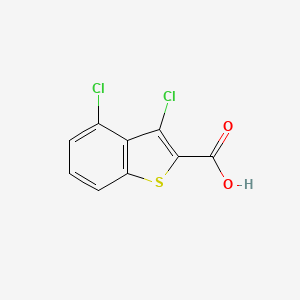

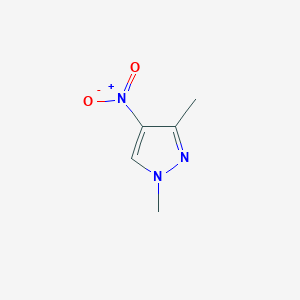

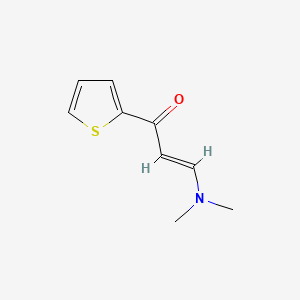

![molecular formula C11H12N4O2S B1298980 [5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid CAS No. 421567-49-9](/img/structure/B1298980.png)

[5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound [5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid is a derivative of triazole, a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold that is commonly used in medicinal chemistry for the synthesis of various biologically active compounds due to its mimicry of peptide bonds and its ability to engage in hydrogen bonding with biological targets.

Synthesis Analysis

The synthesis of triazole derivatives can be complex due to the possibility of rearrangements such as the Dimroth rearrangement. For instance, heating 4-substituted 5-amino-1-phenyl-1,2,3-triazoles in acetic anhydride can lead to acetyl derivatives of isomeric 5-anilino-1,2,3-triazoles, which can further retrogress to acetyl derivatives of the amino-compounds upon prolonged refluxing in acetic anhydride . To avoid such rearrangements, a ruthenium-catalyzed cycloaddition protocol has been developed, which allows for the synthesis of protected versions of triazole amino acids with complete regiocontrol . Additionally, a new method for synthesizing 1-methyl-4-phenyl-1H-1,2,3-triazole derivatives has been reported, which involves the reaction of phenyl acetylene with sodium azide and methyl iodide in the presence of copper iodide .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of the triazole ring, which can be substituted at various positions to yield a wide range of compounds with different properties. The presence of an amino group, as in the case of 4-amino-3-mercapto-5-pyridin-3'-yl-[1,2,4]-triazole, allows for further functionalization and the formation of various derivatives through reactions with aldehydes, thioacetic acid, and aromatic amines .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including acylation, cycloaddition, and condensation reactions. The acylation of 5-amino- or 5-anilino-1,2,3-triazoles can yield unrearranged products when performed at room temperature in the presence of concentrated sulfuric acid . Cycloaddition reactions, particularly those catalyzed by ruthenium, can be employed to synthesize triazole-containing dipeptides and other biologically active compounds . Furthermore, triazole derivatives can react with aldehydes and thioacetic acid to form thiazolidinones, which have shown antimicrobial and antitubercular activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by the substituents on the triazole ring. These properties can affect the solubility, stability, and reactivity of the compounds. For example, the introduction of an acetyl group can increase the lipophilicity of the compound, which may influence its biological activity and pharmacokinetic profile. The presence of an amino group can enhance the compound's ability to form hydrogen bonds, which is important for its interaction with biological targets .

Applications De Recherche Scientifique

Reactivity and Biological Activity

1,2,4-Triazole derivatives, including those with amino groups and sulfur-containing substituents similar to the compound , have been extensively studied for their reactivity and biological activities. These compounds exhibit significant antioxidant, antiradical activities, and can positively impact biochemical processes, especially in patients subjected to high doses of radiation. The structural similarity of some 1,2,4-triazoles to biogenic amino acids like cysteine, which possesses a free SH-group, underlines their potential in mimicking or influencing biological pathways (А. G. Kaplaushenko, 2019).

Applications in Organic Synthesis

The amino-1,2,4-triazoles serve as crucial raw materials for the fine organic synthesis industry, finding use in the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. This versatility is attributed to their ability to undergo various chemical transformations, providing new opportunities for the development of novel compounds with enhanced properties and applications (Nazarov V.N., D. Miroshnichenko, A. A. Ivakh, B. Uspensky, 2021).

Pharmaceutical and Medicinal Chemistry

Research on 1,2,4-triazole derivatives has highlighted their potential in pharmaceutical and medicinal chemistry. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory effects. The development of novel 1,2,4-triazole-based drugs for various diseases is a promising direction, leveraging the structural flexibility and reactivity of these compounds to target specific biological pathways (M. V. Ohloblina, 2022).

Propriétés

IUPAC Name |

2-[[5-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c1-15-10(7-2-4-8(12)5-3-7)13-14-11(15)18-6-9(16)17/h2-5H,6,12H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXMXWSTXGKATB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

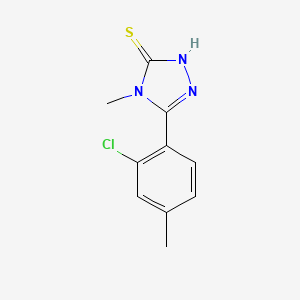

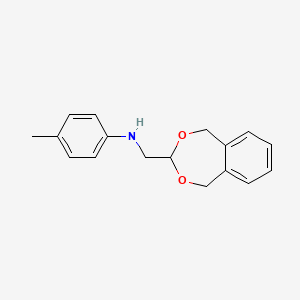

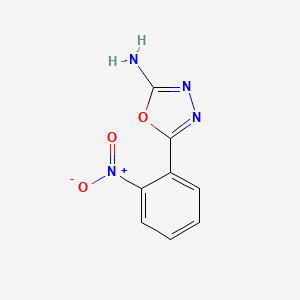

![3-[(4-Fluorophenyl)sulfonyl]propanoic acid](/img/structure/B1298934.png)